molecular formula C6H12F3NO B3257561 (2S,3S)-3-amino-1,1,1-trifluoro-4-methylpentan-2-ol CAS No. 291778-50-2

(2S,3S)-3-amino-1,1,1-trifluoro-4-methylpentan-2-ol

Cat. No. B3257561
M. Wt: 171.16 g/mol
InChI Key: CXXBVHOIDJALEU-WHFBIAKZSA-N
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Description

“(2S,3S)-3-amino-1,1,1-trifluoro-4-methylpentan-2-ol” is a chemical compound with the molecular formula C6H12F3NO and a molecular weight of 171.16312.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound.



Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H12F3NO. It contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O) atoms1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. However, its molecular weight is 171.161.


Scientific Research Applications

Amino Acids in Organic Synthesis and Pharmaceuticals

Amino-1,2,4-triazoles, while not the same, share a functional group (amino) with the compound of interest. These compounds serve as raw materials in the fine organic synthesis industry, finding use in the production of agricultural products, pharmaceuticals, dyes, and high-energy materials. They are also used to produce analytical and flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids for applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).

Branched Chain Aldehydes in Food Flavour

Branched aldehydes, derived from amino acids, play a crucial role in flavoring many food products. Their production and degradation from amino acids have been extensively reviewed, highlighting their significance in enhancing food taste and aroma (Smit, Engels, & Smit, 2009).

Perfluorocarbon Compounds in Surface Tension Analysis

The study of binary liquid mixtures containing perfluorocarbons, related to the trifluoro group in the compound of interest, provides insights into surface tension and its critical endpoints. This research has implications for understanding liquid behaviors in various applications, including those involving fluoro-containing compounds (McLure, Whitfield, & Bowers, 1998).

Glycyrrhetinic Acid Derivatives in Anticancer Research

Glycyrrhetinic acid, featuring functional groups amendable to chemical modifications similar to those possible with the compound of interest, is used as a scaffold for developing anticancer agents. Its derivatives have shown potential in targeting various cancer cells, illustrating the compound's role in medicinal chemistry and drug discovery (Hussain et al., 2021).

Metathesis Reactions in Amino Acid Derivative Synthesis

Metathesis reactions, applied in synthesizing and transforming functionalized β-amino acid derivatives, show the utility of amino acids in creating complex molecules for drug research and development. This area reflects the potential chemical versatility and application breadth of compounds like "(2S,3S)-3-amino-1,1,1-trifluoro-4-methylpentan-2-ol" in synthesizing biologically relevant molecules (Kiss, Kardos, Vass, & Fülöp, 2018).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources.


Future Directions

The future directions or applications of this compound are not specified in the available resources.


properties

IUPAC Name

(2S,3S)-3-amino-1,1,1-trifluoro-4-methylpentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3NO/c1-3(2)4(10)5(11)6(7,8)9/h3-5,11H,10H2,1-2H3/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXBVHOIDJALEU-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C(F)(F)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]([C@@H](C(F)(F)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-3-amino-1,1,1-trifluoro-4-methylpentan-2-ol

CAS RN

291778-50-2
Record name (2S,3S)-3-amino-1,1,1-trifluoro-4-methylpentan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-methyl-3-nitro-1,1,1-trifluoro-2-pentanol (17.1 g) in isopropanol (115 ml) and acetic acid (0.43 ml) was hydrogenated over 10% palladium on carbon (2.4 g) at 3.5 bar pressure until uptake of hydrogen was complete. The catalyst was removed by filtration through diatomaceous earth and the filter cake washed with isopropanol. The filtrate was evaporated under vacuum until no further isopropanol distilled and the residue dissolved in acetonitrile (40 ml). A solution of oxalic acid (3.94 g) in acetonitrile (80 ml) was added with stirring and the mixture cooled to 5° C. The product which crystallised was collected by filtration, washed with cold acetonitrile and dried at 50° C. to give 3-amino-4-methyl-1,1,1-trifluoro-2-pentanol as its oxalate salt (9.08 g).
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
115 mL
Type
solvent
Reaction Step Three
Quantity
0.43 mL
Type
solvent
Reaction Step Four
Quantity
2.4 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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